Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate
CAS No.: 224319-23-7
Cat. No.: VC2633626
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 224319-23-7 |
|---|---|
| Molecular Formula | C10H12O3S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C10H12O3S/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3 |
| Standard InChI Key | GJZZCAURPLNHGC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=CC=C(S1)C |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=C(S1)C |
Introduction
Chemical Structure and Properties
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate features a thiophene core with specific substitution patterns that define its chemical reactivity. The thiophene ring bears a methyl group at the 5-position and a 3-oxopropanoate ethyl ester chain at the 2-position. This five-membered aromatic heterocycle contains a sulfur atom that significantly influences the compound's electronic properties and reactivity patterns.
The compound contains several functional groups that determine its chemical behavior and potential applications:
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The thiophene ring, which is aromatic and can undergo electrophilic substitution reactions
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The methyl group at the 5-position, which can serve as a site for further functionalization
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The ketone group, which can participate in nucleophilic addition reactions
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The ester group, which can undergo hydrolysis, transesterification, and reduction reactions
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The active methylene group between the carbonyl functionalities, which exhibits enhanced acidity
Table 1: Physical and Chemical Properties of Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate
The presence of multiple functional groups in ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate creates a diverse reactivity profile, making this compound particularly useful in organic synthesis applications where multiple transformation pathways may be desired.
Synthesis Methods
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can be synthesized through several established methods. One common approach involves the reaction of 1-(5-methyl-2-thienyl)ethan-1-one with diethyl oxalate under appropriate conditions. This reaction typically proceeds under basic conditions to facilitate the formation of the β-ketoester structure.
The most widely employed synthetic route involves a Claisen condensation reaction. In this process, 1-(5-methyl-2-thienyl)ethan-1-one (also known as 2-acetyl-5-methylthiophene) reacts with diethyl oxalate in the presence of a strong base such as sodium ethoxide. The reaction mechanism involves:
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Deprotonation of the methyl ketone to form an enolate intermediate
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Nucleophilic attack of the enolate on the ester carbonyl of diethyl oxalate
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Elimination of ethoxide to form the β-ketoester product
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Acidic workup to obtain the final product
This synthetic approach is analogous to methods used for preparing similar β-ketoesters, such as those described for the synthesis of ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate and other related compounds .
Chemical Reactions and Reactivity
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate exhibits a diverse range of chemical reactivity owing to its multiple functional groups. The compound can participate in various chemical transformations, including hydrolysis, condensation reactions, and selective modifications of its functional groups.
The ketone carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, while the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The methylene group situated between the ketone and ester functionalities is particularly acidic, allowing for facile deprotonation and subsequent participation in various carbon-carbon bond-forming reactions.
Table 2: Key Reaction Pathways for Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate
| Reaction Type | Reactive Site | Potential Products |
|---|---|---|
| Ester Hydrolysis | Ethyl ester group | 3-(5-methylthiophen-2-yl)-3-oxopropanoic acid |
| Ketone Reduction | Ketone group | Ethyl 3-hydroxy-3-(5-methylthiophen-2-yl)propanoate |
| C-H Activation | Active methylene | Alkylated or arylated derivatives |
| Cyclization | Ketone and active methylene | Heterocyclic compounds |
| Condensation | Ketone group | Imines, hydrazones, oximes |
| Thiophene Functionalization | Thiophene ring | Halogenated or metallated derivatives |
The thiophene ring can undergo various electrophilic aromatic substitution reactions, albeit with different reactivity compared to benzene due to the presence of the sulfur atom. The methyl group at the 5-position can also serve as a handle for further functionalization, such as through radical halogenation to introduce additional reactive sites .
Comparison with Structurally Related Compounds
Several structurally related compounds share similarities with ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate, including ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate, ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate, and ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate. Examining these structural analogs provides valuable insights into structure-activity relationships and helps elucidate how specific structural features influence chemical properties and biological activities.
Table 3: Comparison of Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate with Related Compounds
The position of the methyl substituent on the thiophene ring (5-position versus 4-position) can significantly influence the compound's electronic properties and reactivity patterns. Similarly, the replacement of the thiophene ring with furan (oxygen-containing heterocycle) or pyridine (nitrogen-containing heterocycle) alters the electronic characteristics and potential interactions with biological targets .
These structural variations can have profound effects on:
Understanding these structure-property relationships can guide the rational design of new compounds with enhanced properties for specific applications in medicinal chemistry and materials science.
Research Findings and Future Directions
Research into ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate has highlighted its potential in organic synthesis and medicinal chemistry applications. The compound's versatility as a synthetic intermediate makes it valuable in the development of more complex molecules with potential pharmaceutical applications.
Studies on similar thiophene derivatives have shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . For example, research on antipyrine-thiophene hybrids has demonstrated notable antioxidant activity, with percentage inhibition values comparable to ascorbic acid. Certain antipyrinyl thienyl ketones substituted with methyl or hydroxyl groups at the third position of the thiophene ring exhibited excellent antioxidant activity, with percentage inhibition of 87.2% and 87.7%, respectively .
Additionally, some thiophene derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial drug development . These findings highlight the importance of the thiophene scaffold in medicinal chemistry and suggest that ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate may possess similar bioactive properties.
Future research directions for ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate may include:
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Comprehensive evaluation of its biological activities, particularly its potential anticancer, anti-inflammatory, and antimicrobial properties
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Development of more efficient synthetic routes to make the compound more accessible for research and industrial applications
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Exploration of its utility in constructing complex molecular scaffolds through selective functionalization
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Investigation of structure-activity relationships through systematic modification of the core structure
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Evaluation of its potential applications in materials science, such as in the development of functional materials
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